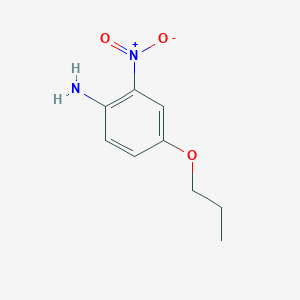

2-Nitro-4-propoxyaniline

Overview

Description

2-Nitro-4-propoxyaniline (NPA) is an organic compound that belongs to the family of nitroanilines. It is an important intermediate in the synthesis of various dyes and pigments. NPA has been widely studied for its potential applications in the field of organic chemistry, material science, and biochemistry.

Scientific Research Applications

2-Nitro-4-propoxyaniline has been widely studied for its potential applications in various fields. In organic chemistry, this compound is an important intermediate in the synthesis of various dyes and pigments. In material science, this compound can be used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In biochemistry, this compound has been studied for its potential applications as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Nitro-4-propoxyaniline is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the synthesis of melanin, while acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. The inhibition of these enzymes by this compound can lead to various physiological and biochemical effects.

Biochemical and Physiological Effects:

This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-Nitro-4-propoxyaniline has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be easily synthesized through various methods, and its purity can be easily determined through various analytical techniques, such as HPLC and NMR. However, this compound also has some limitations for lab experiments. It is toxic and can pose a risk to human health if not handled properly. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-Nitro-4-propoxyaniline. In biochemistry, this compound can be further studied for its potential applications as a drug candidate for the treatment of various diseases. In material science, this compound can be further studied for its potential applications as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In organic chemistry, this compound can be further studied for its potential applications in the synthesis of various dyes and pigments.

Synthesis Methods

The synthesis of 2-Nitro-4-propoxyaniline can be achieved through various methods, including the nitration of aniline with nitric acid and sulfuric acid, the reduction of 2-nitro-4-propionylaniline, and the diazotization of 2-amino-4-nitroanisole. The most commonly used method is the nitration of aniline with nitric acid and sulfuric acid. The reaction occurs under acidic conditions and produces a mixture of isomers, including ortho, meta, and para isomers. The separation of the isomers can be achieved through various methods, such as column chromatography and recrystallization.

properties

IUPAC Name |

2-nitro-4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCVANUWQZNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174295 | |

| Record name | 2-Nitro-4-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20367-34-4 | |

| Record name | 2-Nitro-4-propoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20367-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-propoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)